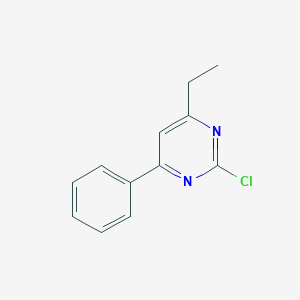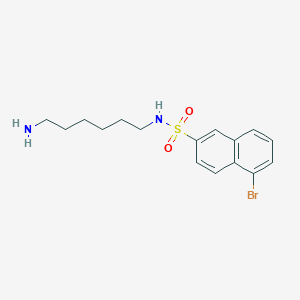
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide is a chemical compound known for its role as a calmodulin inhibitor. Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, and it plays a pivotal role in various cellular processes. This compound has been extensively studied for its ability to modulate calmodulin activity, making it valuable in biochemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide typically involves the reaction of 5-bromonaphthalene-2-sulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Biochemistry: Used as a calmodulin inhibitor to study calcium signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects in diseases where calmodulin plays a role.
Cell Biology: Utilized to explore the role of calmodulin in cellular processes such as cell division and apoptosis.
Neuroscience: Employed in studies of neuronal signaling and plasticity
Wirkmechanismus
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide exerts its effects by binding to calmodulin, thereby inhibiting its interaction with target proteins. This inhibition disrupts calcium signaling pathways, which can affect various cellular processes. The compound also blocks certain ion channels, such as the human ether-à-go-go-related gene (hERG) potassium channels, further influencing cellular activities .
Vergleich Mit ähnlichen Verbindungen
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide is similar to other calmodulin inhibitors such as:
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Lacks the bromine atom, making it less potent.
Trifluoperazine: A phenothiazine derivative with broader pharmacological effects.
Chlorpromazine: Another phenothiazine with antipsychotic properties but also inhibits calmodulin .
Conclusion
This compound is a valuable compound in scientific research due to its ability to inhibit calmodulin and modulate calcium signaling pathways. Its synthesis, chemical reactivity, and diverse applications make it a significant tool in various fields of study.
Eigenschaften
CAS-Nummer |
85353-17-9 |
|---|---|
Molekularformel |
C16H21BrN2O2S |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-5-bromonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H21BrN2O2S/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18/h5-9,12,19H,1-4,10-11,18H2 |
InChI-Schlüssel |
DPOZJZNIGIFOJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


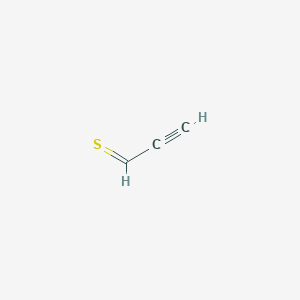
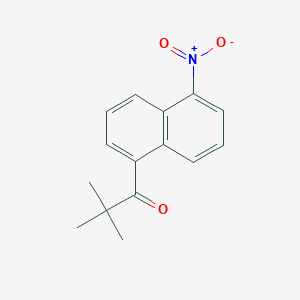
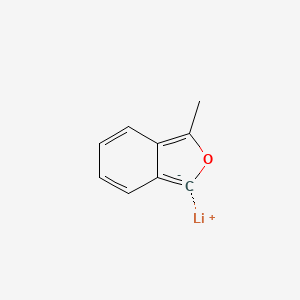


![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
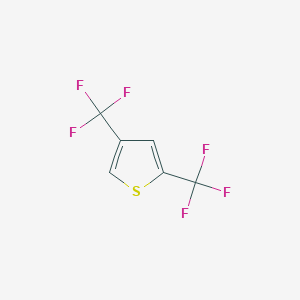
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
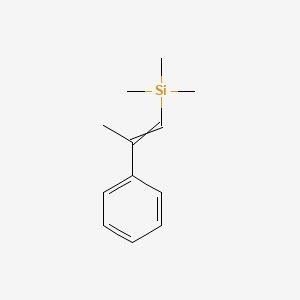
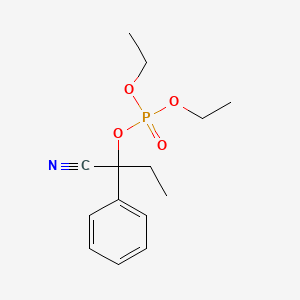
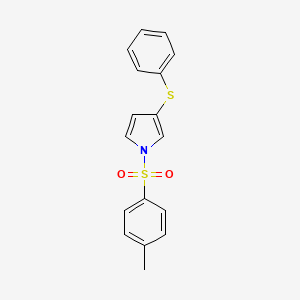
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)
